molecular formula C21H26N6OS2 B12769633 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate CAS No. 120448-00-2

6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate

Cat. No.: B12769633
CAS No.: 120448-00-2
M. Wt: 442.6 g/mol
InChI Key: RZHQCUWOUJCRHX-UHFFFAOYSA-M
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Description

6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate is a complex organic compound that belongs to the class of benzothiazolium salts This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with methoxy, methyl, and phenylazo groups, as well as a dithiocyanate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.

    Azo Coupling Reaction: The phenylazo group is introduced via an azo coupling reaction between the benzothiazole derivative and a diazonium salt derived from aniline.

    Quaternization and Counterion Exchange: The final step involves the quaternization of the amino group with ethyl iodide, followed by the exchange of the iodide counterion with dithiocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide or ethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the azo group, potentially leading to amines.

    Substitution: Substituted benzothiazole derivatives with modified functional groups.

Scientific Research Applications

6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique optical properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The dithiocyanate counterion may also play a role in modulating the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, chloride
  • 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, bromide
  • 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, iodide

Uniqueness

The uniqueness of 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate lies in its dithiocyanate counterion, which imparts distinct chemical and physical properties compared to its chloride, bromide, and iodide counterparts. This includes differences in solubility, stability, and reactivity, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

120448-00-2

Molecular Formula

C21H26N6OS2

Molecular Weight

442.6 g/mol

IUPAC Name

N'-ethyl-N'-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]phenyl]propane-1,3-diamine;thiocyanate

InChI

InChI=1S/C20H26N5OS.CHNS/c1-4-25(13-5-12-21)16-8-6-15(7-9-16)22-23-20-24(2)18-11-10-17(26-3)14-19(18)27-20;2-1-3/h6-11,14H,4-5,12-13,21H2,1-3H3;3H/q+1;/p-1

InChI Key

RZHQCUWOUJCRHX-UHFFFAOYSA-M

Canonical SMILES

CCN(CCCN)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.C(#N)[S-]

Origin of Product

United States

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